

1,3-Difluoro-5-iodobenzene CAS number 2265-91-0

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Difluoro-5-iodobenzene

Cat. No.: B1303410

[Get Quote](#)

An In-Depth Technical Guide to **1,3-Difluoro-5-iodobenzene** (CAS 2265-91-0) for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **1,3-difluoro-5-iodobenzene**, a versatile halogenated aromatic compound. It is designed for researchers, medicinal chemists, and materials scientists who require a sophisticated understanding of this key synthetic building block. We will move beyond simple data recitation to explore the causality behind its reactivity, its strategic applications in modern synthetic chemistry, and provide field-proven protocols for its effective utilization.

Strategic Overview: The Synthetic Value of 1,3-Difluoro-5-iodobenzene

1,3-Difluoro-5-iodobenzene (also known as 3,5-difluoriodobenzene) is a strategically important intermediate in the synthesis of complex organic molecules. Its value stems from the unique and differential reactivity imparted by its halogen substituents. The carbon-iodine bond serves as a highly reactive site for transition-metal-catalyzed cross-coupling reactions, while the two fluorine atoms modulate the electronic properties of the aromatic ring. This modulation enhances the reactivity of the C-I bond and offers opportunities for late-stage functionalization, making it a prized building block in the development of pharmaceuticals and advanced materials.^{[1][2]}

The fluorine atoms can increase lipophilicity and improve the metabolic stability and biological activity of target molecules, a common and highly effective strategy in medicinal chemistry.^[1] In materials science, the distinct electronic properties of this fluorinated scaffold are leveraged to fine-tune the characteristics of liquid crystals, polymers, and electronic sensors.^{[1][2]}

Physicochemical & Safety Data

A comprehensive understanding of a reagent's properties and hazards is fundamental to its successful and safe application in the laboratory.

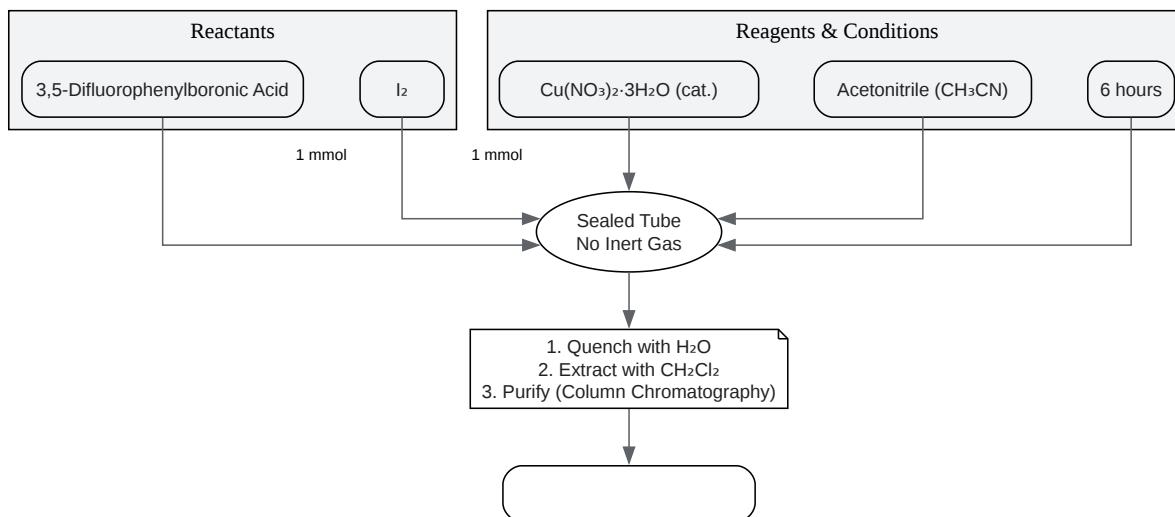
Physical and Chemical Properties

The properties of **1,3-difluoro-5-iodobenzene** make it suitable for a variety of standard organic synthesis conditions. It is a liquid at room temperature, facilitating easy handling and measurement.

Property	Value	Source(s)
CAS Number	2265-91-0	[1] [3]
Molecular Formula	C ₆ H ₃ F ₂ I	[1] [4]
Molecular Weight	239.99 g/mol	[1] [3]
Appearance	Colorless to light yellow/orange clear liquid	[1]
Density	~2.0 g/cm ³ (at 20°C)	[1] [4]
Boiling Point	173-174 °C (at 760 mmHg); 60 °C (at 17 mmHg)	[1] [5]
Refractive Index (n _{20/D})	~1.554	[1] [5]
Flash Point	~82 °C (180 °F)	[5]
Purity	≥97-98% (by GC)	[1]
LogP	3.40	[4]

Safety, Handling, and Storage

Safe and effective use of this reagent necessitates adherence to established laboratory safety protocols.


- GHS Hazard Identification:
 - Pictogram: GHS07 (Exclamation mark)[6]
 - Signal Word: Warning
 - Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6] Some sources also list H227 (Combustible liquid).
- Handling: This compound should only be handled by qualified professionals in a well-ventilated chemical fume hood.[4] Standard personal protective equipment, including chemical-resistant gloves, safety goggles, and laboratory clothing, is required.[4]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] Recommended storage temperature is often refrigerated at 2-8°C or 4°C.[1][3]
- Incompatibilities: Avoid strong oxidizing agents, heat, flames, and sparks.[4]
- Hazardous Combustion Products: Combustion may produce toxic gases such as carbon monoxide, hydrogen fluoride, and hydrogen iodide.[4]

Synthesis of the Core Scaffold

The preparation of **1,3-difluoro-5-iodobenzene** is achievable through several synthetic routes. A common and efficient laboratory-scale method involves the copper-catalyzed iodination of a commercially available boronic acid.

Synthesis from 3,5-Difluorophenylboronic Acid

This method provides a direct route to the target compound under relatively mild conditions. The use of a copper catalyst facilitates the iodination of the arylboronic acid.[5]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1,3-difluoro-5-iodobenzene**.

Detailed Synthetic Protocol

The following protocol is adapted from established literature procedures for the copper-catalyzed iodination of arylboronic acids.[5]

Materials:

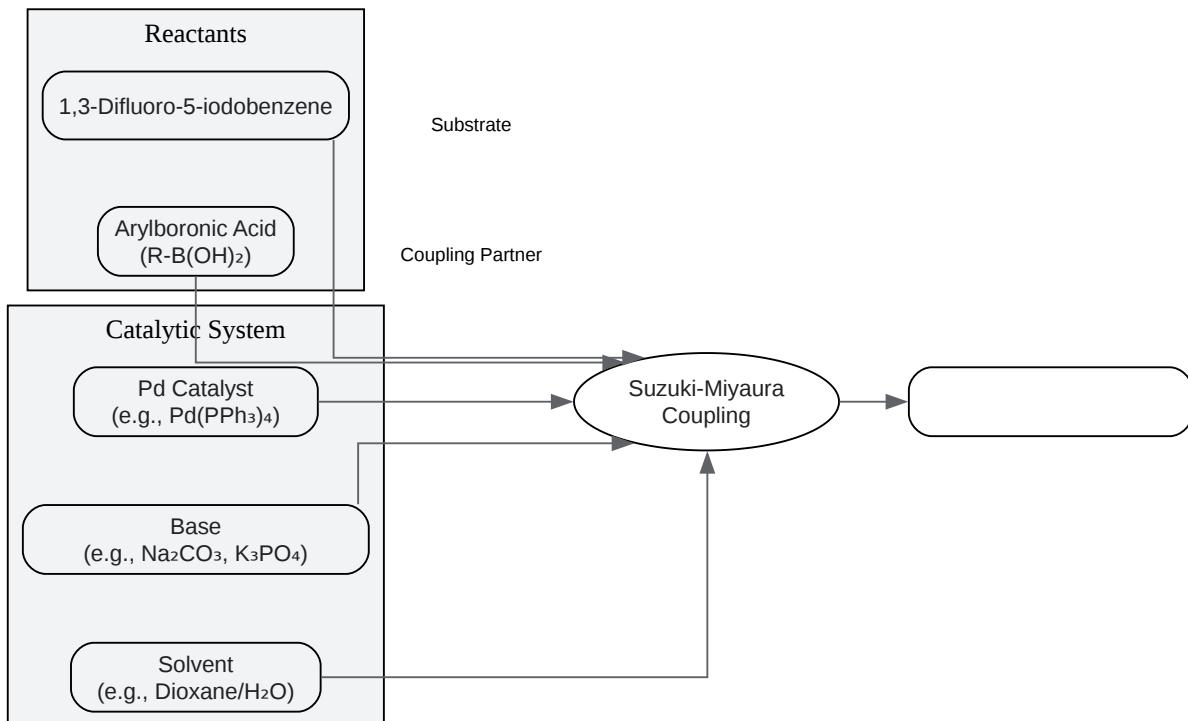
- 3,5-Difluorophenylboronic acid (1 mmol, 1.0 eq)
- Iodine (I₂) (1 mmol, 1.0 eq)
- Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (0.05 mmol, 0.05 eq)
- Acetonitrile (CH₃CN) (~10 mL)

- Dichloromethane (CH_2Cl_2)
- Aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a 15 mL sealable reaction tube, add 3,5-difluorophenylboronic acid (1 mmol), iodine (1 mmol), and copper(II) nitrate trihydrate (0.05 mmol).
- Solvent Addition: Add acetonitrile (approximately 8 mL) to the reaction tube.
- Reaction Execution: Seal the tube and place it in a preheated oil bath or heating block at the temperature specified in the source literature (often elevated, e.g., 80-100 °C). Stir the reaction for 6 hours. The reaction does not require an inert atmosphere.^[5]
- Workup - Quenching: After 6 hours, cool the reaction to room temperature. Quench the reaction by adding 10 mL of deionized water.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
- Washing: Combine the organic layers. Wash sequentially with an aqueous solution of sodium thiosulfate (to remove unreacted iodine) and then with distilled water.^[5]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure **1,3-difluoro-5-iodobenzene**.^[5]

Core Reactivity and Applications in Drug Discovery


The synthetic utility of **1,3-difluoro-5-iodobenzene** is dominated by its application in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than

C-F bonds in the standard catalytic cycles of reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.^[7] **1,3-difluoro-5-iodobenzene** is an excellent substrate for this reaction, allowing for the facile introduction of aryl, heteroaryl, or vinyl groups at the C1 position.

The electron-withdrawing nature of the two fluorine atoms makes the ipso-carbon of the C-I bond more electrophilic, which facilitates the initial oxidative addition step—often the rate-limiting step—in the palladium catalytic cycle. This enhanced reactivity allows for coupling under relatively mild conditions with a broad range of boronic acids and esters. This reaction is a cornerstone for building the core structures of many modern pharmaceuticals and functional materials.^[8]

[Click to download full resolution via product page](#)

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating method for coupling **1,3-difluoro-5-iodobenzene** with a generic arylboronic acid. The rationale for each step is explained to ensure reproducibility and understanding.

Critical Considerations:

- **Inert Atmosphere:** Palladium(0) catalysts are sensitive to oxygen. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques to

prevent catalyst deactivation.[9]

- Solvent Degassing: Solvents must be thoroughly degassed before use to remove dissolved oxygen.[9]

Materials:

- **1,3-Difluoro-5-iodobenzene** (1.0 mmol, 1.0 eq)
- Arylboronic acid (1.2 mmol, 1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.05 mmol, 5 mol%)
- 2 M aqueous Sodium Carbonate (Na_2CO_3) solution
- 1,4-Dioxane

Procedure:

- Catalyst and Substrate Loading: To a Schlenk flask equipped with a magnetic stir bar, add **1,3-difluoro-5-iodobenzene** (1.0 mmol), the arylboronic acid (1.2 mmol), and $\text{Pd}(\text{PPh}_3)_4$ (0.05 mmol).
 - Rationale: Loading all solids together in the flask simplifies the process and minimizes exposure to air.
- Inerting the System: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times.
 - Rationale: This "evacuate/backfill" cycle is a standard and effective method for removing atmospheric oxygen from the reaction vessel.[9]
- Solvent Addition: Using syringes, add degassed 1,4-dioxane (8 mL) followed by the degassed 2 M Na_2CO_3 solution (2 mL).
 - Rationale: Dioxane is an excellent solvent for the organic substrates, while the aqueous base is necessary for the transmetalation step of the catalytic cycle. The base activates the boronic acid, forming a more nucleophilic boronate species.

- Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
 - Rationale: Heating accelerates the reaction, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is crucial in biphasic systems to ensure efficient mixing and mass transfer between the organic and aqueous phases.
- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
 - Rationale: Regular monitoring prevents unnecessary heating after the reaction has reached completion, which could lead to side product formation.
- Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
 - Rationale: The washes remove the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process.
- Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.

Conclusion

1,3-Difluoro-5-iodobenzene is a high-value, versatile chemical intermediate whose utility is rooted in its unique electronic and reactivity profile. Its primary role as a substrate in Suzuki-Miyaura and other cross-coupling reactions provides chemists with a reliable and efficient tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the demanding fields of pharmaceutical development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. 1,3-Difluoro-5-iodobenzene | CAS#:2265-91-0 | Chemsoc [chemsrc.com]
- 5. 1,3-Difluoro-5-iodobenzene | 2265-91-0 [chemicalbook.com]
- 6. 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
- 8. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [1,3-Difluoro-5-iodobenzene CAS number 2265-91-0]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1303410#1-3-difluoro-5-iodobenzene-cas-number-2265-91-0\]](https://www.benchchem.com/product/b1303410#1-3-difluoro-5-iodobenzene-cas-number-2265-91-0)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com